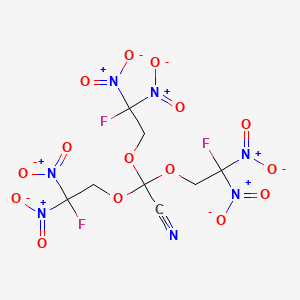![molecular formula C20H24N2O2 B14382808 1,1'-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] CAS No. 88020-48-8](/img/structure/B14382808.png)
1,1'-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] is an organic compound characterized by its unique structure, which includes a phenylene group flanked by two penta-2,4-dien-1-one moieties with dimethylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] typically involves the reaction of 1,4-phenylenediamine with dimethylaminobenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,1’-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one] involves its interaction with molecular targets through its conjugated system. The compound can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, it can interact with proteins and enzymes, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,4-Phenylene)bis[ethanone]: Similar structure but lacks the dimethylamino groups and extended conjugation.
1,1’-(1,3-Phenylene)bis[1H-pyrrole-2,5-dione]: Contains a pyrrole-dione moiety instead of the penta-2,4-dien-1-one.
1,1’-(1,4-Phenylene)bis[5-(dimethylamino)phenyl]methanone: Similar structure but with a methanone group instead of the penta-2,4-dien-1-one.
Properties
CAS No. |
88020-48-8 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-(dimethylamino)-1-[4-[5-(dimethylamino)penta-2,4-dienoyl]phenyl]penta-2,4-dien-1-one |
InChI |
InChI=1S/C20H24N2O2/c1-21(2)15-7-5-9-19(23)17-11-13-18(14-12-17)20(24)10-6-8-16-22(3)4/h5-16H,1-4H3 |
InChI Key |
OBVGCOSRVQQVIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=CC(=O)C1=CC=C(C=C1)C(=O)C=CC=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



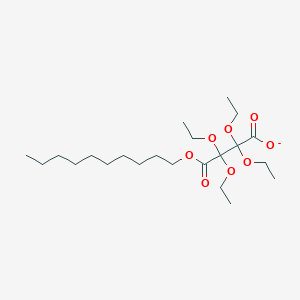
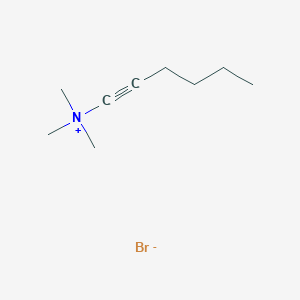
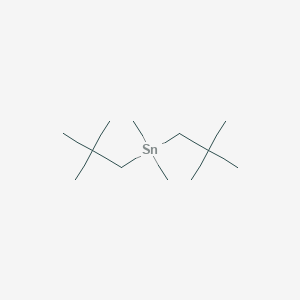
![[Bis(2-hydroxyethyl)amino]methyl dodecanoate](/img/structure/B14382756.png)
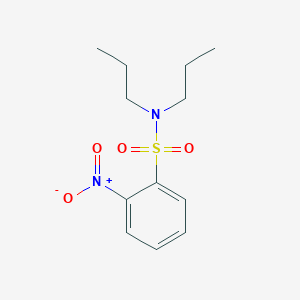
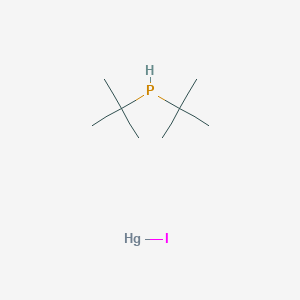
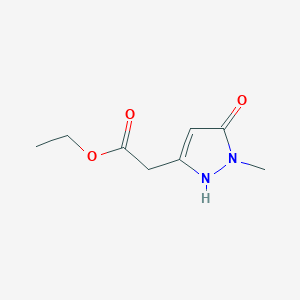
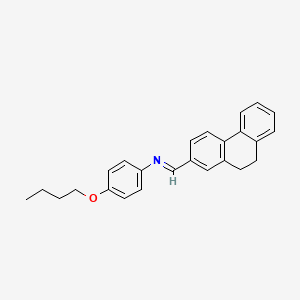
![1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B14382795.png)
![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)
![1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene](/img/structure/B14382815.png)
